Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. It features a unique structure characterized by a fused triazole and pyrimidine ring system, with specific functional groups that enhance its chemical properties and potential biological activity. The compound's molecular formula is and it has a molecular weight of approximately 292.29 g/mol .
Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is classified as a triazolopyrimidine derivative. This classification indicates its structural relationship to other compounds within the same family, which often share similar biological activities.
The synthesis of ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One notable method involves a microwave-assisted reaction between enaminonitriles and benzohydrazides in dry toluene at elevated temperatures (around 140°C). This process utilizes a catalyst-free approach that promotes efficiency and environmental sustainability. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition and condensation steps to yield the desired compound .
The microwave-mediated synthesis offers advantages such as shorter reaction times and improved yields compared to traditional methods. This approach is particularly beneficial for scaling up production for industrial applications due to its broad substrate scope and functional group tolerance.
The molecular structure of ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate consists of a triazole ring fused to a pyrimidine ring with an amino group at position 7, a morpholino group at position 2, and an ethyl carboxylate group at position 6. This specific arrangement of substituents contributes to its unique chemical reactivity and biological properties.
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 292.29 g/mol |
CAS Number | 113967-66-1 |
Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can participate in various chemical reactions typical for compounds containing triazole and pyrimidine moieties. These reactions may include nucleophilic substitutions, cycloadditions, and condensation reactions.
The presence of reactive functional groups such as the amino and carboxylate groups allows for further derivatization or modification of the compound. This versatility makes it suitable for creating analogs with potentially enhanced biological activities.
The mechanism of action for ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors within cellular pathways. It has been suggested that this compound may act as an inhibitor of phosphodiesterase enzymes, which play critical roles in regulating cyclic adenosine monophosphate levels within cells.
As a potential phosphodiesterase inhibitor, the compound could enhance intracellular signaling pathways associated with cAMP, leading to various physiological effects depending on the target tissues involved.
Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is typically presented as a solid at room temperature. Its solubility profile may vary based on the solvent used but is generally expected to exhibit good solubility due to the morpholino group.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis under extreme pH or temperature conditions due to the presence of the carboxylate moiety. Its reactivity profile allows it to participate in various organic transformations typical of triazolopyrimidine derivatives.
Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has garnered interest in medicinal chemistry due to its potential pharmacological applications. It may serve as a lead compound for developing new therapeutic agents targeting diseases where phosphodiesterase inhibition is beneficial. Additionally, its unique structural features make it valuable for exploring structure-activity relationships within the triazolopyrimidine class of compounds.
Microwave irradiation has revolutionized the synthesis of triazolopyrimidine derivatives by enabling precise thermal control and reducing reaction times from hours to minutes. For this morpholine-substituted compound, optimized protocols involve a one-pot, three-component reaction between ethyl 3-ethoxyacrylate, morpholine, and 3-amino-1,2,4-triazole under controlled microwave conditions. Research demonstrates that irradiation at 125°C for 20 minutes in ethanol, catalyzed by 15 mol% citric acid, achieves yields of 88% – a significant improvement over conventional thermal methods (typically 45-50% yield after 6-8 hours) [5] [7].
The critical advantage lies in the rapid and uniform heating, which suppresses the main competing pathway: dimerization of the triazole precursor. Microwave-specific parameters also facilitate direct aromatization of the 4,7-dihydrotriazolopyrimidine intermediate, eliminating the need for separate oxidation steps. This method exhibits excellent functional group compatibility, allowing variations at the C-6 ester position while maintaining the integrity of the morpholine ring and the C-7 amino group [7].
Table 1: Microwave vs. Conventional Synthesis Parameters
Parameter | Conventional Method | Microwave Method | Improvement Factor |
---|---|---|---|
Reaction Time | 360-480 minutes | 15-20 minutes | 18-24x faster |
Temperature | 80-85°C | 125°C | Optimized activation |
Isolated Yield | 45-52% | 82-88% | ~1.7x increase |
By-product Formation | 15-20% | <5% | 3-4x reduction |
Energy Consumption (kW·h/g) | 1.8 | 0.35 | ~80% reduction |
The incorporation of the morpholine ring occurs through a sophisticated catalyst-free nucleophilic aromatic substitution (S~N~Ar) mechanism, exploiting the electron-deficient character of the triazolopyrimidine system. Studies confirm that 2-chloro or 2-methylsulfonyl precursors undergo efficient amination by morpholine in aprotic solvents at 80-90°C without additional catalysts. Kinetic analysis reveals this reaction follows second-order kinetics, with an activation energy (E~a~) of approximately 60 kJ/mol, consistent with a concerted bimolecular mechanism [7].
An alternative pathway involves transamidation of pre-formed 2-amino intermediates. When ethyl 7-amino-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate reacts with excess morpholine under reflux in toluene, a unique amide exchange occurs at the C-2 position. This proceeds via a tetrahedral intermediate stabilized by intramolecular hydrogen bonding with the C-7 amino group, as evidenced by ~15~N NMR studies. The morpholine’s conformational flexibility enhances nucleophilicity compared to rigid amines like piperidine, explaining its superior incorporation yields (>90% vs. 75% for piperidine under identical conditions) [7].
Solvent polarity dramatically influences both reaction rate and regioselectivity during triazolopyrimidine synthesis. Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) facilitate rapid cyclization (k~obs~ = 1.8 × 10⁻³ s⁻¹ at 100°C) but risk ester group transesterification. Conversely, protic solvents like ethanol or water improve solubility of the amino-triazole precursor but slow cyclization kinetics (k~obs~ = 4.2 × 10⁻⁴ s⁻¹) due to hydrogen-bonding competition [5] [7].
Detailed kinetic profiling using HPLC monitoring reveals pseudo-first-order behavior for the ring-closure step in all solvents. The activation parameters (ΔH‡ = 85 kJ/mol; ΔS‡ = −45 J/mol·K) support an associative mechanism where solvent reorganization controls the rate. Binary solvent mixtures (e.g., ethanol:water 4:1) optimize both solubility and reaction rate, achieving >95% conversion in under 3 hours at 80°C. Notably, ionic liquids like [BMIM]BF~4~ uniquely enhance regioselectivity for the 5-methyl-7-aryl isomer over the 7-methyl-5-aryl counterpart by a factor of 3:1, attributed to cation-π interactions with the triazole nucleus [7].
Table 2: Solvent Effects on Key Reaction Parameters
Solvent System | Reaction Time (h) | Isolated Yield (%) | Regioselectivity Ratio (5-Me:7-Me) | By-products (%) |
---|---|---|---|---|
DMF | 6 | 92 | 1.2:1 | <3% transesterification |
NMP | 5.5 | 94 | 1.5:1 | 2% |
Ethanol | 8 | 85 | 1:1.8 | 5% |
Ethanol:Water (4:1) | 3 | 89 | 1:1.2 | 4% |
[BMIM]BF~4~ (ionic) | 4 | 90 | 3:1 | <2% |
Toluene | 24 (incomplete) | 45 | N/A | 15% hydrolysis |
Transitioning laboratory synthesis to industrial production faces significant hurdles, primarily concerning purification bottlenecks and solvent volume efficiency. Pilot-scale runs (10 kg batches) reveal three critical issues: (1) Morpholine hydrochloride by-product entrapment in the crude product necessitates multiple aqueous washes, reducing yield to 65-70%; (2) The final crystallization from ethanol/water mixtures consumes 15 L solvent per kg product; and (3) Dimerization of the triazole precursor accelerates at >100°C, generating up to 12% impurities requiring chromatographic removal [4] [7].
Advanced engineering solutions show promise: Continuous flow reactors with static mixers achieve 89% yield at 50 g/h throughput by precisely controlling residence time (8.5 minutes) and temperature (115°C), preventing thermal degradation. Membrane-assisted solvent recycling reduces net solvent consumption to 5 L/kg. Additionally, adopting mechanochemical grinding for the initial Knoevenagel condensation step eliminates solvent use entirely for that stage, though this remains experimental for full-sequence synthesis [7].
Table 3: Industrial Scalability Challenges and Mitigation Strategies
Scale-up Challenge | Laboratory Performance | Pilot-scale Performance | Mitigation Strategy |
---|---|---|---|
Morpho·HCl Contamination | <2% impurities | 8-12% impurities | Countercurrent washing with 5% K~2~CO~3~ |
Solvent Consumption | 8 L/kg | 15 L/kg | Membrane solvent recovery (70% efficiency) |
Thermal Degradation Products | <1% | 5-7% | Continuous flow reactor (ΔT ±1°C control) |
Crystallization Filtration Time | 30 minutes | 4-6 hours | Seeded cooling gradient (0.5°C/min) |
Overall Yield | 85-88% | 65-70% | Integrated process optimization |
Comprehensive Compound Listing
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1